molecular formula C7H8N2O B098453 4-Hydroxy-benzamidine CAS No. 15535-98-5

4-Hydroxy-benzamidine

Cat. No.: B098453
CAS No.: 15535-98-5
M. Wt: 136.15 g/mol
InChI Key: BWBLXWWPOGDCNA-UHFFFAOYSA-N
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Description

4-Hydroxy-benzamidine is an organic compound with the chemical formula C7H8N2O. It is a white crystalline solid that is soluble in water and alcohol. This compound is often used in biochemical research, particularly as a buffer reagent for protein separation and purification. It can inhibit enzyme activity by binding to the enzyme, allowing researchers to study the enzyme’s function by altering the pH to regulate its inhibitory effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-benzamidine can be synthesized by reacting p-hydroxybenzamidine with hydrochloric acid. The reaction typically occurs at room temperature, and the reaction time can vary based on the specific conditions. The product is then isolated and purified through crystallization or filtration .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves mixing hydroxybenzamidine with an appropriate amount of hydrochloric acid, maintaining the reaction at controlled temperatures, and using large-scale crystallization or filtration techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Hydroxy-benzamidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxybenzamidine hydrochloride
  • 4-Amidinophenol
  • 4-Hydroxybenzenecarboximidamide

Comparison: 4-Hydroxy-benzamidine is unique due to its specific hydroxyl and amidine functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it has a higher affinity for certain enzymes and can be used in a broader range of biochemical applications .

Properties

IUPAC Name

4-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXYBWIDIWTCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418681
Record name 4-Hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15535-98-5
Record name 4-Hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper primarily focuses on thioamide and disulfide formation from aromatic aldehydes. What makes the formation of 4-hydroxybenzamidine from 4-hydroxybenzaldehyde unique in this context?

A1: While the reaction of most aromatic aldehydes with sodium hydrosulfide in liquid ammonia predominantly yields thioamides and disulfides, 4-hydroxybenzaldehyde demonstrates a unique reaction pathway. In addition to the expected 4-hydroxythiobenzamide and 4,4'-dihydroxybenzyl sulfide, this reaction surprisingly produces 4-hydroxybenzamidine·2H2O []. This suggests the hydroxyl group in the para position of the aromatic ring influences the reaction mechanism, leading to the formation of an amidine alongside the usual products. Further investigation into this specific reaction pathway and the potential influence of the hydroxyl group could provide valuable insight into the reactivity of substituted benzaldehydes with sodium hydrosulfide.

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